1,2-Dicyclohexylpropane
Description
1,2-Dicyclohexylpropane (CAS: 54934-90-6 ; alternative CAS: 54934-91-7 ) is an alicyclic hydrocarbon with the molecular formula C₁₅H₂₈ and a molecular weight of 208.38 g/mol . Structurally, it consists of a propane backbone with two cyclohexyl groups attached at the 1- and 2-positions. The compound is also known by several synonyms, including 1,1′-(2,2-Propanediyl)dicyclohexane and 2,2-Dicyclohexylpropane . Notably, the CAS discrepancies (54934-90-6 vs.
The compound is characterized by its alicyclic framework, which imparts rigidity and hydrophobicity.
Properties
CAS No. |
41851-34-7 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
1-cyclohexylpropan-2-ylcyclohexane |
InChI |
InChI=1S/C15H28/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h13-15H,2-12H2,1H3 |
InChI Key |
CTAURVAUCOLBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dicyclohexylpropane can be synthesized through the alkylation of cyclohexane with 1,2-dibromopropane in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound involves the catalytic hydrogenation of 1,2-dicyclohexylpropene. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dicyclohexylpropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexylmethane derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of UV light or a catalyst.
Major Products Formed:
Oxidation: Cyclohexyl ketones or alcohols.
Reduction: Cyclohexylmethane derivatives.
Substitution: Halogenated cyclohexylpropane derivatives.
Scientific Research Applications
1,2-Dicyclohexylpropane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 1,2-dicyclohexylpropane involves its interaction with molecular targets through various pathways. It can act as a ligand, binding to specific receptors or enzymes, and modulate their activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Positional Isomers
- 1,3-Dicyclohexylpropane Mentioned in , this positional isomer differs in the attachment of cyclohexyl groups (1,3-positions vs. 1,2-).
Chlorinated Derivatives
- 1,2-Dichloropropane (Propylene Dichloride, CAS: 78-87-5) A chlorinated analog with the formula C₃H₆Cl₂ and molecular weight 112.99 g/mol . Unlike 1,2-Dicyclohexylpropane, it is volatile (boiling point ~96°C) and highly lipophilic due to chlorine substituents . It is used as a solvent and PVC precursor , but its toxicity profile is severe, including carcinogenicity and neurotoxic effects .
- It is a key PVC precursor and solvent , with a boiling point of 83.5°C and significant environmental persistence . Its smaller size and higher polarity distinguish it from this compound.
Alicyclic Hydrocarbons
1,1-Dimethylcyclopropane (CAS: N/A)
A smaller alicyclic compound (C₅H₁₀) with a boiling point of -33.3°C . Its strained cyclopropane ring contrasts with the stability of this compound’s cyclohexane moieties.1,3-Dicyclopropylpropane
Referenced in , this compound replaces cyclohexyl groups with cyclopropyl rings. The increased ring strain in cyclopropane likely reduces stability compared to this compound.
Key Data Table
Research Findings and Gaps
- Structural Influence on Properties: The cyclohexyl groups in this compound confer steric bulk and hydrophobicity, making it suitable for applications requiring nonpolar solvents or rigid frameworks. However, experimental data on its phase transitions and solubility are lacking .
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